molecular formula C12H13NO2 B1269133 Ethyl 3-methyl-1H-indole-2-carboxylate CAS No. 26304-51-8

Ethyl 3-methyl-1H-indole-2-carboxylate

Cat. No. B1269133
Key on ui cas rn: 26304-51-8
M. Wt: 203.24 g/mol
InChI Key: OZQXZSIVKVCSDF-UHFFFAOYSA-N
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Patent
US07696223B2

Procedure details

A mixture of phenyl hydrazine (8.92 g), 2-oxo-butyric acid (10.11 g), TsOH mono hydrate (47.1 g) in EtOH (200 mL) was refluxed overnight, then cooled, the solids were filtered off and briefly washed with EtOH, all liquids were combined and concentrated to give a residue, which was subsequently partitioned between EtOAc and water, the organic phase was washed with sat. NaHCO3 solution, and sat. NaCl solution respectively, then dried over anhydrous sodium sulfate, filtered, concentrated and crystallized to give product (15.6 g). 1H NMR (200 MHz, CDCl3): δ (ppm)=8.65 (br, s, 1H), 7.63 (d, 1H), 7.40-7.10 (m, 3H), 4.40 (q, 2H, J=7.1 Hz), 2.61 (s, 3H), 1.43 (t, 3H, J=7.1 Hz).
Quantity
8.92 g
Type
reactant
Reaction Step One
Quantity
10.11 g
Type
reactant
Reaction Step One
[Compound]
Name
TsOH mono hydrate
Quantity
47.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([NH:7]N)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=[C:10]([CH2:14][CH3:15])[C:11]([OH:13])=[O:12].[CH3:16][CH2:17]O>>[CH2:16]([O:13][C:11]([C:10]1[NH:7][C:1]2[C:6]([C:14]=1[CH3:15])=[CH:5][CH:4]=[CH:3][CH:2]=2)=[O:12])[CH3:17]

Inputs

Step One
Name
Quantity
8.92 g
Type
reactant
Smiles
C1(=CC=CC=C1)NN
Name
Quantity
10.11 g
Type
reactant
Smiles
O=C(C(=O)O)CC
Name
TsOH mono hydrate
Quantity
47.1 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
the solids were filtered off
WASH
Type
WASH
Details
briefly washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a residue, which
CUSTOM
Type
CUSTOM
Details
was subsequently partitioned between EtOAc and water
WASH
Type
WASH
Details
the organic phase was washed with sat. NaHCO3 solution, and sat. NaCl solution respectively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
crystallized

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1NC2=CC=CC=C2C1C
Measurements
Type Value Analysis
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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